molecular formula C14H14N2O3 B13984855 ethyl 3-oxo-3-(1-phenyl-1H-pyrazol-5-yl)propanoate

ethyl 3-oxo-3-(1-phenyl-1H-pyrazol-5-yl)propanoate

Cat. No.: B13984855
M. Wt: 258.27 g/mol
InChI Key: YUVGPHLOABIMLR-UHFFFAOYSA-N
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Description

1H-Pyrazole-5-propanoic acid, beta-oxo-1-phenyl-, ethyl ester is a chemical compound with a complex structure that includes a pyrazole ring, a propanoic acid moiety, and an ethyl ester group

Preparation Methods

The synthesis of 1H-pyrazole-5-propanoic acid, beta-oxo-1-phenyl-, ethyl ester typically involves the reaction of pyrazole derivatives with appropriate reagents under controlled conditions. One common synthetic route includes the condensation of a pyrazole derivative with an ethyl ester of beta-oxo-1-phenylpropanoic acid. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product .

Chemical Reactions Analysis

1H-Pyrazole-5-propanoic acid, beta-oxo-1-phenyl-, ethyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1H-Pyrazole-5-propanoic acid, beta-oxo-1-phenyl-, ethyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-pyrazole-5-propanoic acid, beta-oxo-1-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1H-Pyrazole-5-propanoic acid, beta-oxo-1-phenyl-, ethyl ester can be compared with other similar compounds, such as:

The uniqueness of 1H-pyrazole-5-propanoic acid, beta-oxo-1-phenyl-, ethyl ester lies in its combination of the pyrazole ring, beta-keto ester, and phenyl groups, which confer distinct chemical and biological properties that are valuable in various research and industrial applications .

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

ethyl 3-oxo-3-(2-phenylpyrazol-3-yl)propanoate

InChI

InChI=1S/C14H14N2O3/c1-2-19-14(18)10-13(17)12-8-9-15-16(12)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3

InChI Key

YUVGPHLOABIMLR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=NN1C2=CC=CC=C2

Origin of Product

United States

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